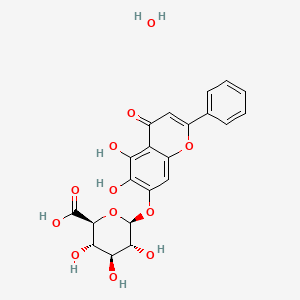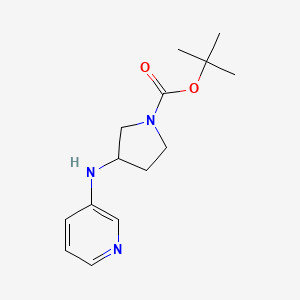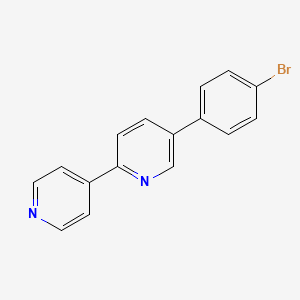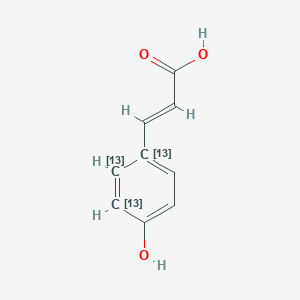
Baicalina hidratada
Descripción general
Descripción
Baicalin hydrate is a flavone glycoside extracted from Scutellaria baicalensis, a traditional Chinese herbal medicine . It is also known as Baicalein 7-β-D-glucopyranosiduronate . It has been reported to have various pharmacological effects, including antitumor, antimicrobial, and antioxidant activities .
Synthesis Analysis
Baicalin is one of the bioactive flavonoid glycosides isolated from the dried root of Scutellaria baicalensis Georgi, Lamiaceae, with antiviral properties . The molecular mechanisms of action of baicalin as an antiviral agent include the inhibition or stimulation of JAK/STAT, TLRs, and NF-κB pathways; up or down modulation of the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein; and inhibition of cell apoptosis caused by virus infection .Molecular Structure Analysis
Baicalin hydrate’s empirical formula is C21H18O11 · xH2O . Its molecular weight on an anhydrous basis is 446.36 .Chemical Reactions Analysis
Baicalin hydrate has been found to interact with DPPH, and radicals vanish after taking an electron or a hydrogen atom from the baicalin hydrate to form DPPH-H .Physical and Chemical Properties Analysis
Baicalin hydrate’s CAS number is 206752-33-2 . Its chemical formula is C21H18O11 · xH2O .Aplicaciones Científicas De Investigación
Baicalina Hidratada: Un Análisis Exhaustivo de las Aplicaciones de la Investigación Científica
Mejora de la Función Pulmonar: La this compound se ha estudiado por su potencial para mejorar la función pulmonar y reducir los síntomas en enfermedades pulmonares. La investigación sugiere que podría ser una terapia alternativa para el manejo de la fibrosis pulmonar (PF), mejorando la salud respiratoria .
Terapia contra el Cáncer: Los estudios indican que la this compound puede suprimir el crecimiento tumoral en afecciones como el linfoma de Burkitt y el carcinoma hepático. Funciona a través de vías intrínsecas al alterar las proteínas relevantes para la apoptosis, ofreciendo una vía prometedora para el tratamiento del cáncer .
Enfermedades Inflamatorias: La this compound ha demostrado eficacia en la inhibición de la expresión de marcadores de estrés del RE y la reversión de la apoptosis inducida y la producción de especies reactivas de oxígeno (ROS), que son críticas en el desarrollo de enfermedades inflamatorias .
Manejo de Trastornos Metabólicos: El compuesto exhibe acciones hepatoprotectoras, antioxidantes, antidislipidémicas, antilípogenéticas, antiobesas, antiinflamatorias y antidiabéticas. Esto hace que la this compound sea un nuevo enfoque para tratar varios trastornos metabólicos .
Propiedades Antioxidantes y Antidiabéticas: La investigación actual evalúa las propiedades antioxidantes de la this compound, que son cruciales para combatir el daño relacionado con el estrés oxidativo, y sus propiedades antidiabéticas, que podrían ayudar a controlar los niveles de azúcar en la sangre .
Efectos Neuroprotectores: La this compound se está explorando por sus efectos neuroprotectores, que podrían ayudar en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño.
Actividad Antimicrobiana: También se están investigando las propiedades antimicrobianas de la this compound, lo que podría conducir a nuevos tratamientos para infecciones bacterianas.
Promoción de la Salud General: Como flavonoide natural, la this compound tiene una gama de actividades farmacológicas que incluyen efectos antioxidantes, antiinflamatorios, anticancerígenos, antibacterianos y antiapoptóticos que contribuyen a la promoción de la salud general .
Mecanismo De Acción
Target of Action
Baicalin hydrate, a significant active flavone isolated from Scutellaria baicalensis radix, has been found to interact with several targets. These include acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , carbonic anhydrase II (CA II) , and α-glycosidase . These enzymes are linked to several serious illnesses, such as Alzheimer’s disease, glaucoma, and diabetes .
Mode of Action
Baicalin hydrate interacts with its targets in a way that it inhibits their activity. For instance, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase II, and α-glycosidase . This inhibition is believed to contribute to its various pharmacological effects.
Biochemical Pathways
Baicalin hydrate affects several biochemical pathways. It has been shown to exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax . These changes suggest that baicalin hydrate may induce apoptosis in certain cell types. Additionally, baicalin hydrate has been found to regulate four key biomarkers involved in the metabolism of taurine, hypotaurine, glutathione, and glycerophospholipids .
Pharmacokinetics
Understanding the pharmacokinetics of baicalin hydrate is essential for its safety and efficacy in clinical applications . Its low hydrophilicity and lipophilicity limit the bioavailability and pharmacological functions
Result of Action
The molecular and cellular effects of baicalin hydrate’s action are diverse. It has been shown to have antioxidant, antidiabetic, anticholinergic, and antiglaucoma properties . It also exhibits various biological effects such as neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities .
Action Environment
The action, efficacy, and stability of baicalin hydrate can be influenced by various environmental factors. For instance, the lung’s epithelial surfaces are constantly exposed to microbial pollutants in the open air, and other frequent lung conditions and bad lifestyle choices, such smoking and drinking, make the lung parenchyma susceptible to pathogenic organisms . These factors could potentially influence the action of baicalin hydrate.
Safety and Hazards
Baicalin hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
Baicalin hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the diverse pharmacological effects of Baicalin hydrate .
Cellular Effects
Baicalin hydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Baicalin hydrate administration reduced inflammatory cell infiltration and tumor necrosis factor-α (TNF-α) levels in bronchoalveolar lavage fluids in an animal model of allergic asthma .
Molecular Mechanism
The mechanism of action of Baicalin hydrate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the anti-inflammatory actions of Baicalin hydrate in vivo are due to its capacity to inhibit phosphodiesterase 4 (PDE4) .
Temporal Effects in Laboratory Settings
The effects of Baicalin hydrate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Baicalin hydrate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Baicalin hydrate is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Baicalin hydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Baicalin hydrate and its effects on activity or function are important aspects of its biochemistry . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIZLYTISPENI-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346569 | |
| Record name | Baicalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21967-41-9, 206752-33-2 | |
| Record name | Baicalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21967-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021967419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baicalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Baicalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAICALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q89U4M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)





![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)
